molecular formula C12H21NO3 B13696857 tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate

tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate

Cat. No.: B13696857
M. Wt: 227.30 g/mol
InChI Key: WDCFZFLNFWXGAV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate is a tert-butyl ester derivative featuring a 4-oxopiperidinyl moiety attached to the propanoate backbone. This compound is of significant interest in medicinal chemistry due to the versatility of the tert-butyl ester group as a protecting group and the 4-oxopiperidinyl ring, which is a common pharmacophore in drug design. The tert-butyl group enhances steric protection, improving metabolic stability, while the 4-oxopiperidine ring contributes to conformational flexibility and hydrogen-bonding interactions, making it valuable in targeting enzymes or receptors .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(4-oxopiperidin-1-yl)propanoate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)6-9-13-7-4-10(14)5-8-13/h4-9H2,1-3H3

InChI Key

WDCFZFLNFWXGAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CCC(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with propanoic acid derivatives. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromides, yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . This method provides a versatile route for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among tert-butyl propanoate derivatives:

Compound Name Substituent on Propanoate Chain Key Functional Groups
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate (Target) 4-Oxopiperidinyl Piperidone, tert-butyl ester
tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate Azide-terminated triethylene glycol chain Azide, polyethylene glycol (PEG) linker
tert-Butyl 3-(4-(dioxaborolan-2-yl)phenyl)propanoate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) Boron-containing dioxaborolan ring
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate Hydroxyethoxy-ethoxy-ethoxy chain Hydroxyl, PEG linker

Key Observations :

  • The target compound uniquely incorporates a 4-oxopiperidinyl group, which is absent in other derivatives. This group is pivotal in drug design for modulating pharmacokinetics and target binding.
  • Derivatives like and feature PEG-based linkers , enhancing solubility and biocompatibility for applications in bioconjugation or drug delivery.
  • The dioxaborolan derivative is tailored for Suzuki-Miyaura cross-coupling reactions due to its boron-containing group.

Physicochemical Properties

Comparative physicochemical data for select compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Physical State
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate (Target) C₁₂H₂₁NO₃ ~227.3 (estimated) ~1.05 (predicted) ~350 (predicted) Likely oily
tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate C₁₄H₂₇N₃O₅ 303.4 1.03 (predicted) 412.6±28.0 Clear oil
tert-Butyl 3-(4-(dioxaborolan-2-yl)phenyl)propanoate C₁₉H₂₉BO₄ 332.24 1.03±0.1 412.6±28.0 Oily liquid
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate C₁₄H₂₈O₆ 292.4 1.10 (predicted) ~400 (predicted) Clear oil

Key Observations :

  • All compounds exhibit low density (~1.0–1.1 g/cm³) and high boiling points (>350°C), typical of tert-butyl esters.
  • The target compound is predicted to share similar physical properties (oily state) with derivatives like and , which are confirmed as oils .

Key Observations :

  • The target compound ’s 4-oxopiperidinyl group makes it suitable for central nervous system (CNS) drugs or protease inhibitors , leveraging the ring’s hydrogen-bonding capacity.
  • Derivatives like and are tailored for biocompatible applications , while serves in catalysis and polymer chemistry .

Biological Activity

Tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound consists of a tert-butyl group, a propanoate moiety, and a 4-oxopiperidine ring, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C13H23NO3\text{C}_{13}\text{H}_{23}\text{N}\text{O}_3

This structure combines elements of both aliphatic and cyclic compounds, suggesting diverse interactions with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity . Its inclusion in patents related to heterocyclic compounds highlights its potential use in developing new antibacterial agents. Compounds containing piperidine rings are often investigated for their biological properties, particularly against bacterial strains .

The exact mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes involved in bacterial metabolic pathways, disrupting essential processes necessary for bacterial survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key structural characteristics and potential biological activities:

Compound NameStructure CharacteristicsUnique Features
Methyl 3-(4-Oxopiperidin-1-yl)propanoateSimilar ester and piperidine structureMethyl instead of tert-butyl group
tert-butyl 3-(piperidin-4-yl)propanoateLacks the oxo groupDirectly derived from piperidine
tert-butyl (2-Oxopiperidin-3-Yl)carbamateContains a carbamate instead of an esterDifferent functional group influencing reactivity
N-benzylpiperidinoneA piperidine derivative with a ketoneAromatic substitution affecting biological activity

This table illustrates how the structural features of this compound may influence its reactivity and biological activity compared to similar compounds .

Case Study: Antibacterial Efficacy

A study investigating the antibacterial efficacy of various piperidine derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria. The study employed standard microbiological methods to assess the Minimum Inhibitory Concentration (MIC) values, revealing promising results for further development .

Pharmacological Characterization

In another research effort, derivatives of compounds with similar structures were synthesized and characterized for their pharmacological profiles. These studies focused on evaluating their interactions with specific biological targets, such as enzymes involved in metabolic processes. The findings suggested that modifications in the side chains significantly impacted the compounds' efficacy and selectivity .

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